molecular formula C11H17N3O B1528644 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole CAS No. 1247982-73-5

3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Cat. No. B1528644
M. Wt: 207.27 g/mol
InChI Key: FJVVXUCVHCAXTB-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 1247982-73-5 . It has a molecular weight of 207.28 and its IUPAC name is 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine .


Molecular Structure Analysis

The molecular formula of “3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole” is C11H17N3O . The InChI Code is 1S/C11H17N3O/c1-2-8(7-12-5-1)6-10-13-11(14-15-10)9-3-4-9/h8-9,12H,1-7H2 .


Physical And Chemical Properties Analysis

“3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole” is a liquid . Its density and boiling point are not specified in the available resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of derivatives closely related to 3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole, highlighting their antimicrobial potential. For instance, compounds within the 1,3,4-oxadiazole class have been synthesized and evaluated for their antibacterial and antifungal properties. These studies reveal moderate to significant antimicrobial activity, showcasing the therapeutic potential of these compounds in combating various microbial infections (Khalid et al., 2016; Foks et al., 2004).

Anticancer Applications

Derivatives of 1,2,4-oxadiazole, similar to the compound of interest, have been explored for their anticancer activities. Studies have focused on the synthesis and evaluation of these compounds as potential anticancer agents, with some showing promise in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. This research provides a foundation for future development of novel anticancer therapies (Zhang et al., 2005; Caneschi et al., 2019).

Insecticidal Activities

The insecticidal properties of 1,3,4-oxadiazole derivatives have also been investigated. These studies have synthesized and assessed the insect growth regulatory activity of these compounds, finding some to possess significant insecticidal effects. This highlights the potential of 1,3,4-oxadiazole derivatives in the development of new insect control agents (Shi et al., 2001).

properties

IUPAC Name

3-cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-8(7-12-5-1)6-10-13-11(14-15-10)9-3-4-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVVXUCVHCAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 2
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 3
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 4
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 5
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 6
3-Cyclopropyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

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